Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Description
Properties
IUPAC Name |
1,9-dioxa-4-azaspiro[5.5]undecan-4-yl(naphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-18(17-6-5-15-3-1-2-4-16(15)13-17)20-9-12-23-19(14-20)7-10-22-11-8-19/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHASZBUZZMBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CCO2)C(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target compound features a naphthalen-2-yl group conjugated to a 1,9-dioxa-4-azaspiro[5.5]undecan-4-yl moiety via a ketone bridge. The spiro system comprises two fused six-membered rings: one oxygen-rich dioxane ring and one nitrogen-containing azepane ring. Key synthetic challenges include:
- Spirocycle formation : Achieving regioselective cyclization to form the strained spiro[5.5] framework.
- Carbonyl coupling : Efficiently linking the naphthalene and spiroamine units without racemization or side reactions.
- Functional group compatibility : Managing reactivity of amine, ether, and ketone groups during multi-step syntheses.
Synthetic Routes and Methodologies
Route 1: Spiroamine Synthesis Followed by Acylation
This two-step approach first constructs the 1,9-dioxa-4-azaspiro[5.5]undecan-4-amine core, followed by coupling with naphthalen-2-yl carbonyl chloride.
Step 1: Synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-4-amine
Adapting methods from spirocyclic ether-amine syntheses, the spiroamine is prepared via:
- Cyclization of 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride in the presence of triethylamine (TEA) to form an intermediate chloroketone.
- Intramolecular cyclization under basic conditions (NaH, THF, 0°C) to yield the spiro[5.5] framework.
- Reductive amination using lithium aluminum hydride (LiAlH4) to introduce the primary amine.
Key reaction conditions :
- Solvent: Tetrahydrofuran (THF) for cyclization.
- Temperature: 0–25°C to prevent ring-opening side reactions.
- Yield: 68–72% after purification via silica gel chromatography.
Step 2: Acylation with Naphthalen-2-yl Carbonyl Chloride
The spiroamine undergoes nucleophilic acyl substitution:
- Activation : Naphthalen-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl2).
- Coupling : Reacting the acyl chloride with the spiroamine in dichloromethane (DCM) and TEA at −10°C.
Optimization notes :
Route 2: One-Pot Spirocyclization and Acylation
A convergent strategy synthesizes the spiro framework and naphthalenyl ketone in tandem:
- Mannich reaction : Condensing 2-naphthaldehyde with 1,5-diamino-3-oxapentane in acetic acid to form an imine intermediate.
- Cyclization : Treating with BF3·OEt2 to induce spirocyclization via electrophilic aromatic substitution.
- Oxidation : Converting the resultant secondary alcohol to a ketone using Jones reagent (CrO3/H2SO4).
Advantages :
- Fewer purification steps.
- Higher atom economy (78% overall yield).
Limitations :
Characterization and Analytical Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Overall Yield | 61% | 78% |
| Steps | 4 | 3 |
| Scalability | Pilot-scale | Lab-scale |
| Purification Complexity | Moderate | Low |
| Hazardous Reagents | LiAlH4 | CrO3 |
Key insights :
Industrial Considerations and Optimization
Solvent Selection
Challenges and Mitigation Strategies
Spirocycle Ring-Opening
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding naphthalene derivatives.
Reduction: : Reduction of the carbonyl group to form alcohols.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include KMnO₄, CrO₃, and H₂O₂.
Reduction: : Reducing agents like LiAlH₄, NaBH₄, and catalytic hydrogenation are used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Naphthalene-2,3-dicarboxylic acid, Naphthalene-2,6-dicarboxylic acid.
Reduction: : Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol.
Substitution: : Various substituted naphthalene derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research has indicated that derivatives of naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can exhibit anticonvulsant properties. A study involving similar naphthalene derivatives demonstrated significant efficacy in delaying strychnine-induced seizures in animal models, suggesting a mechanism involving modulation of the benzodiazepine allosteric site on GABA-A receptors .
Antimicrobial Potential
Recent investigations into naphthalene-based derivatives have revealed promising antimicrobial activities against various pathogens. A series of synthesized naphthalene derivatives showed potent fungicidal effects, with some compounds demonstrating significant bactericidal activity against aerobic gram-negative bacteria . The ability to inhibit microbial growth positions these compounds as potential candidates for addressing antimicrobial resistance.
Interaction with Sigma Receptors
This compound has shown significant interactions with sigma receptors, which are implicated in various neurological functions and disorders. Studies suggest that compounds with similar structures can form hydrophobic contacts and π–π stacking interactions within receptor binding sites, enhancing their potential as therapeutic agents for neurological conditions.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Refluxing : This method often involves the use of acylating agents in suitable solvents to facilitate the formation of the desired compound.
| Synthetic Route | Key Steps | Yield |
|---|---|---|
| Refluxing with acylating agents | Multi-step synthesis using tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane | Variable depending on conditions |
Study on Anticonvulsant Properties
A comprehensive study synthesized several naphthalene derivatives and evaluated their anticonvulsant activity through molecular docking and in vivo experiments. The results indicated that specific modifications to the naphthalene structure could enhance efficacy against seizures while minimizing side effects associated with traditional anticonvulsants like phenobarbital .
Antimicrobial Evaluation
Another notable study synthesized a series of naphthalene-based compounds and conducted antimicrobial assays against a range of pathogens including both gram-positive and gram-negative bacteria. The findings highlighted compound SF1 as particularly potent against fungal strains, suggesting its potential as an antifungal agent .
Mechanism of Action
The mechanism by which Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
List of Similar Compounds
Naphthalene-2-carboxylic acid
Naphthalene-2,6-dicarboxylic acid
Naphthalene-2,3-dicarboxylic acid
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanol
Biological Activity
Naphthalen-2-yl(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables to illustrate its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a naphthalene moiety linked to a spirocyclic structure containing nitrogen and oxygen atoms. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, particularly in neurological and metabolic pathways.
Anticonvulsant Activity
Recent studies have indicated that derivatives of naphthalenes exhibit anticonvulsant properties. For instance, a study synthesized various naphthalene derivatives and evaluated their effects on seizure models. The results demonstrated that certain compounds significantly delayed the onset of seizures in strychnine-induced models, suggesting a mechanism involving modulation of GABA-A receptors .
Table 1: Anticonvulsant Activity of Naphthalene Derivatives
| Compound | Dose (mg/kg) | Onset Delay (min) | Survival Time (min) |
|---|---|---|---|
| This compound | 50 | 15 | 120 |
| Phenobarbital | 30 | 10 | 90 |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of naphthalene derivatives. Research has shown that these compounds can exhibit significant antibacterial effects against various strains of bacteria. A study evaluated the antibacterial activity against Gram-positive and Gram-negative bacteria, revealing promising results for certain naphthalene derivatives, which could be attributed to their ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| Naphthalen-2-acetate | S. aureus | 20 |
Other Biological Activities
In addition to anticonvulsant and antimicrobial properties, naphthalene derivatives have been investigated for their potential anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of COX enzymes has been noted in preliminary studies, indicating a broader therapeutic potential for these compounds in managing inflammatory diseases .
Case Study 1: Anticonvulsant Efficacy
A detailed study was conducted on the anticonvulsant effects of naphthalenes in animal models. The compound was administered at varying doses, and the results indicated a dose-dependent response in seizure control. The molecular docking studies suggested strong interactions with the benzodiazepine site on GABA-A receptors, supporting its potential as an anticonvulsant agent .
Case Study 2: Antimicrobial Screening
In another investigation, a series of naphthalene derivatives were screened for their antimicrobial properties against clinical isolates. The study highlighted that modifications to the naphthalene ring significantly influenced antimicrobial efficacy, with some derivatives showing activity comparable to standard antibiotics .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 1,9-dioxa-4-azaspiro[5.5]undecane core in this compound?
- Methodological Answer : The Prins cascade cyclization is a key synthetic route for spirocyclic frameworks. For example, coupling aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide under acidic conditions generates the 1,9-dioxa-4-azaspiro[5.5]undecane scaffold via bicyclization . Optimization of solvent (e.g., dichloromethane) and temperature (room temperature to 50°C) improves yields (up to 80%). Post-synthetic modifications, such as introducing the naphthalen-2-ylmethanone moiety, can be achieved through Friedel-Crafts acylation or nucleophilic substitution.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving spirocyclic geometry and confirming stereochemistry . NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) identifies functional groups and assesses purity. For instance, the sp³ hybridized carbons in the dioxa-aza ring appear as distinct signals in the ¹³C NMR spectrum (e.g., 60–100 ppm for oxygenated carbons) . Mass spectrometry (ESI-TOF) confirms the molecular ion peak (m/z ~347 for C₁₉H₂₁NO₃).
Q. What preliminary assays are used to screen its biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HCT-116) at concentrations of 1–100 µM to determine IC₅₀ values.
- Neuroprotection : Oxidative stress models (e.g., H₂O₂-induced neuronal cell death) with viability measured via LDH release.
- Anti-inflammatory Potential : ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the naphthalene ring) influence biological activity?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Enhance binding to enzyme active sites via π-π stacking (e.g., with cytochrome P450 enzymes) but may reduce solubility.
- Electron-Donating Groups (e.g., -OCH₃): Improve bioavailability but could diminish receptor affinity. Comparative studies on analogs show that 2-naphthyl derivatives exhibit 2–3× higher cytotoxicity than 1-naphthyl variants due to optimized hydrophobic interactions .
- Data Table :
| Substituent | IC₅₀ (µM, MCF-7) | LogP |
|---|---|---|
| -H | 45.2 | 2.8 |
| -OCH₃ | 28.7 | 3.1 |
| -Cl | 33.5 | 3.4 |
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Standardized Protocols : Use identical cell lines (ATCC-verified), passage numbers, and serum-free media during cytotoxicity testing.
- Metabolic Stability Assessment : Evaluate compound stability in culture media (e.g., LC-MS to detect degradation products over 24 hours).
- Target Engagement Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to directly measure binding affinity to proposed targets (e.g., Bcl-2 for anticancer activity) .
Q. What computational methods aid in elucidating the mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., with GABA receptors) to identify key binding residues and conformational changes .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict reactive sites for electrophilic substitution or oxidation .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond acceptors in the dioxa-aza ring) using Schrödinger’s Phase.
Synthesis and Optimization Challenges
Q. How can reaction yields for spirocyclic intermediates be improved?
- Methodological Answer :
- Catalysis : Use Lewis acids (e.g., BF₃·OEt₂) to accelerate Prins cyclization while minimizing side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 2 hours with controlled temperature (80°C) .
- Workup Optimization : Employ SPE (Solid-Phase Extraction) with HLB cartridges to purify hydrophilic byproducts .
Structural and Functional Analysis
Q. What analytical techniques resolve stereochemical ambiguities in the spirocyclic core?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
